molecular formula C11H10N4OS B293943 3-Ethyl-6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Ethyl-6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293943
M. Wt: 246.29 g/mol
InChI Key: ZPRZTALEHAAFID-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 3-Ethyl-6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole varies depending on its application. In the field of medicine, this compound has been found to inhibit the activity of specific enzymes and proteins that are essential for the growth and proliferation of cancer cells and bacteria. In the field of agriculture, this compound acts as an insecticide and fungicide by disrupting the metabolic processes of insects and fungi.
Biochemical and Physiological Effects:
3-Ethyl-6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have various biochemical and physiological effects. In the field of medicine, this compound has been found to induce apoptosis, inhibit cell proliferation, and inhibit the activity of specific enzymes and proteins. In the field of agriculture, this compound has been found to have insecticidal and fungicidal properties. Additionally, this compound has also been found to have fluorescent properties, making it useful as a fluorescent probe in biological imaging.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Ethyl-6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential applications in various fields, its ability to inhibit the growth of cancer cells and bacteria, and its fluorescent properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and concentration.

Future Directions

There are several future directions for the study of 3-Ethyl-6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. In the field of medicine, further studies are needed to determine its potential use as a cancer treatment and to optimize its dosage and concentration. Additionally, further studies are needed to determine its potential use in the treatment of bacterial infections. In the field of agriculture, further studies are needed to determine its potential use as a pesticide and to optimize its dosage and concentration. Furthermore, the potential use of this compound as a fluorescent probe in biological imaging needs to be explored further.

Synthesis Methods

3-Ethyl-6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized using different methods. One of the commonly used methods is the reaction between 2-furylacrylic acid and 2-aminothiophenol. This reaction results in the formation of the intermediate compound, which is then cyclized using triethyl orthoformate and acetic anhydride to obtain the final product. Other methods include the reaction between 2-furylacrylic acid and 2-amino-1,3,4-thiadiazole or the reaction between 2-furylacrylic acid and thiosemicarbazide.

Scientific Research Applications

3-Ethyl-6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results in the treatment of cancer and bacterial infections. It has been found to inhibit the growth of cancer cells and bacteria by targeting specific enzymes and proteins. In the field of agriculture, this compound has been studied for its potential use as a pesticide due to its insecticidal and fungicidal properties. Additionally, this compound has also been studied for its potential use as a fluorescent probe in biological imaging.

properties

Molecular Formula

C11H10N4OS

Molecular Weight

246.29 g/mol

IUPAC Name

3-ethyl-6-[(E)-2-(furan-2-yl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H10N4OS/c1-2-9-12-13-11-15(9)14-10(17-11)6-5-8-4-3-7-16-8/h3-7H,2H2,1H3/b6-5+

InChI Key

ZPRZTALEHAAFID-AATRIKPKSA-N

Isomeric SMILES

CCC1=NN=C2N1N=C(S2)/C=C/C3=CC=CO3

SMILES

CCC1=NN=C2N1N=C(S2)C=CC3=CC=CO3

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C=CC3=CC=CO3

Origin of Product

United States

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